500-Fold Lower Potency than Alkyl-PAF in Human Neutrophil Activation – A Controlled Head-to-Head Comparison
In a direct comparative study using the same human neutrophil (PMN) assays, 1-octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine was 500-fold less potent than the canonical alkyl-PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) across three functional readouts: Ca2+ mobilization, degranulation, and superoxide anion production [1]. This quantitative deficit defines the compound's weak partial agonist character and directly impacts dose selection in experiments requiring PAFR stimulation.
| Evidence Dimension | Potency (fold-weaker than reference agonist) in human neutrophil functional assays |
|---|---|
| Target Compound Data | 500-fold weaker than alkyl-PAF |
| Comparator Or Baseline | 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (alkyl-PAF, reference agonist = 1-fold) |
| Quantified Difference | 500-fold lower potency (i.e., requires ~500× higher concentration to elicit equivalent response) |
| Conditions | Human peripheral blood polymorphonuclear neutrophils (PMN); Ca2+ mobilization, degranulation (β-glucuronidase release), and superoxide anion production; O'Flaherty et al., 1994 |
Why This Matters
Researchers selecting a PAFR agonist must account for this 500-fold potency gap to avoid under-dosing experiments; the compound is unsuitable as a full agonist substitute but valuable as a low-potency partial agonist control.
- [1] O'Flaherty JT, Kosfeld S, Nixon AB, et al. Comparison of 1-O-alkyl-, 1-O-alk-1'-enyl-, and 1-O-acyl-2-acetyl-sn-glycero-3-phosphoethanolamines and -3-phosphocholines as agonists of the platelet-activating factor family. Biochim Biophys Acta. 1994;1210(2):209-216. PMID: 8280772. View Source
